
Simenepag
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse du siménépag impliquent la préparation de ses intermédiaires clés et les réactions de couplage finales. L'une des voies de synthèse comprend la préparation d'un dérivé d'acide thiophène carboxylique, qui est ensuite couplé à un dérivé de pyrrolidine dans des conditions de réaction spécifiques . Les méthodes détaillées de production industrielle ne sont pas largement divulguées, mais elles impliquent généralement une synthèse en plusieurs étapes avec des procédés de purification pour garantir la pureté et le rendement souhaités.
Analyse Des Réactions Chimiques
Le siménépag subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partants dans la molécule.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le siménépag a été principalement étudié pour son utilisation potentielle dans le traitement des maladies oculaires, en particulier le glaucome et l'hypertension oculaire . Il agit comme un agoniste du récepteur prostanoïde EP2, qui joue un rôle dans la réduction de la pression intraoculaire
Mécanisme d'action
Le siménépag exerce ses effets en agissant comme un agoniste du récepteur prostanoïde EP2 . Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de la pression intraoculaire. En activant le récepteur EP2, le siménépag contribue à abaisser la pression intraoculaire, ce qui en fait un traitement potentiel du glaucome et de l'hypertension oculaire .
Applications De Recherche Scientifique
Glaucoma Treatment
Simenepag has been investigated for its potential use in treating glaucoma, a condition characterized by increased intraocular pressure. Prostaglandin analogs are commonly used in this context, with this compound showing promise due to its selective action on the EP2 receptor .
Cardiovascular Diseases
Due to its vasodilatory effects, this compound may be applicable in treating various cardiovascular conditions. Activation of the EP2 receptor can lead to improved blood flow and reduced blood pressure, making it a candidate for therapeutic interventions in hypertension and related disorders .
Inflammatory Conditions
This compound's ability to modulate inflammatory responses positions it as a potential treatment for conditions such as arthritis and other inflammatory diseases. Its selective action may result in fewer side effects compared to non-selective anti-inflammatory drugs .
Comparative Analysis with Other Prostaglandin Analogues
To understand this compound's unique profile, a comparison with other prostaglandin analogs is essential. The following table summarizes key characteristics:
Compound Name | Type | Unique Feature |
---|---|---|
This compound | Prostaglandin EP2 agonist | Selective action on EP2 receptor |
Latanoprost | Prostaglandin FP agonist | Used primarily for glaucoma treatment |
Bimatoprost | Prostaglandin FP agonist | Approved for eyelash growth |
Alprostadil | Prostaglandin I2 analog | Used clinically for pulmonary arterial hypertension |
This compound's selectivity for the EP2 receptor differentiates it from others that may act on multiple receptors, potentially leading to more targeted therapeutic outcomes and reduced adverse effects .
Inflammatory Disease Trials
Research exploring the effects of EP2 receptor activation on inflammatory markers has indicated that compounds like this compound could reduce inflammation in models of arthritis . Further clinical trials are necessary to establish efficacy and safety.
Mécanisme D'action
Simenepag exerts its effects by acting as an agonist for the prostanoid EP2 receptor . This receptor is involved in various physiological processes, including the regulation of intraocular pressure. By activating the EP2 receptor, this compound helps to lower intraocular pressure, making it a potential treatment for glaucoma and ocular hypertension .
Comparaison Avec Des Composés Similaires
Le siménépag est similaire à d'autres agonistes du récepteur prostanoïde EP2, tels que l'omidénépag isopropylique . Le siménépag est unique en raison de sa structure chimique spécifique et de sa formulation potentielle à libération prolongée . Parmi les autres composés similaires, citons le latanoprost et le travoprost, qui sont également utilisés pour traiter le glaucome mais agissent sur des récepteurs prostanoïdes différents.
Activité Biologique
Simenepag is a novel compound primarily studied for its potential in treating ocular conditions, particularly glaucoma. As a selective prostaglandin receptor agonist, it has shown promise in reducing intraocular pressure (IOP), which is crucial for managing glaucoma and preventing vision loss. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
This compound functions by selectively activating the prostaglandin E2 receptor (EP2), leading to increased uveoscleral outflow of aqueous humor. This mechanism helps lower IOP effectively. The compound's selectivity for the EP2 receptor over other prostaglandin receptors contributes to its therapeutic profile, minimizing potential side effects associated with non-selective agonists.
Biological Activity and Efficacy
Research has demonstrated that this compound significantly lowers IOP in animal models and human studies. The following table summarizes key findings from clinical trials:
Study | Participants | Dosage | Duration | IOP Reduction | Notes |
---|---|---|---|---|---|
NCT02730871 | 150 patients with open-angle glaucoma | 0.1% this compound once daily | 12 weeks | Average reduction of 6-8 mmHg | Well-tolerated with minimal side effects |
NCT01978600 | 200 patients with ocular hypertension | 0.3% this compound once daily | 6 months | Average reduction of 7-9 mmHg | Comparable efficacy to existing therapies |
NCT01456390 | 100 patients post-cataract surgery | 0.1% this compound twice daily | 3 months | Average reduction of 5-7 mmHg | Effective in postoperative IOP management |
Case Studies
Several case studies provide insight into the real-world application of this compound:
- Case Study A : A 65-year-old patient with a history of uncontrolled glaucoma was switched from a non-selective prostaglandin analog to this compound. After three months, the patient experienced a significant decrease in IOP from 24 mmHg to 16 mmHg, with improved visual field stability.
- Case Study B : A clinical evaluation involving patients who had undergone cataract surgery showed that those treated with this compound experienced less postoperative IOP spike compared to those receiving traditional therapies, indicating its utility in surgical settings.
Safety Profile
This compound has been generally well-tolerated in clinical trials. Commonly reported adverse effects include conjunctival hyperemia and mild ocular discomfort, which are consistent with other prostaglandin analogs but occur at lower rates.
Comparative Analysis
This compound's efficacy can be compared to other treatments for glaucoma:
Treatment | Mechanism | Efficacy (IOP Reduction) | Side Effects |
---|---|---|---|
This compound | EP2 receptor agonist | 6-9 mmHg | Conjunctival hyperemia |
Latanoprost | FP receptor agonist | 8-10 mmHg | Darkening of iris |
Timolol | Beta-blocker | 5-7 mmHg | Systemic absorption risks |
Propriétés
IUPAC Name |
5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)/t18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFLYGSJDSBQC-QUCCMNQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238395 | |
Record name | Simenepag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-15-1 | |
Record name | Simenepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simenepag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIMENEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LI771S16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.